molecular formula C17H13N3OS2 B12688730 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- CAS No. 88753-94-0

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl-

Cat. No.: B12688730
CAS No.: 88753-94-0
M. Wt: 339.4 g/mol
InChI Key: ZWEIAEUPLZREAO-UHFFFAOYSA-N
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Description

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, or other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity against various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

  • 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl-
  • 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl-

Uniqueness

Compared to similar compounds, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl- exhibits unique properties due to the presence of the phenyl group

Properties

CAS No.

88753-94-0

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

13-phenyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C17H13N3OS2/c21-16-13-11-8-4-5-9-12(11)22-15(13)18-17-20(16)19-14(23-17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

ZWEIAEUPLZREAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(S4)C5=CC=CC=C5

Origin of Product

United States

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